molecular formula C16H10FNO3S B13069306 (5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

(5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B13069306
M. Wt: 315.3 g/mol
InChI Key: GDCSHDGILZEZIJ-ZROIWOOFSA-N
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Description

The compound (5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione belongs to the thiazolidine-2,4-dione (TZD) class, a scaffold widely explored for its pharmacological versatility.

Properties

Molecular Formula

C16H10FNO3S

Molecular Weight

315.3 g/mol

IUPAC Name

(5Z)-5-[[2-(4-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H10FNO3S/c17-11-5-7-12(8-6-11)21-13-4-2-1-3-10(13)9-14-15(19)18-16(20)22-14/h1-9H,(H,18,19,20)/b14-9-

InChI Key

GDCSHDGILZEZIJ-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-(4-fluorophenoxy)benzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents

5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione (CAS 262601-87-6)
  • Structure: Features a 4-fluorobenzylidene group instead of the 2-(4-fluorophenoxy)phenyl substituent.
  • Relevance : Highlighted as a PPARγ ligand in pioglitazone impurity studies, demonstrating the importance of fluorinated aromatic groups in modulating receptor affinity .
(5Z)-5-[(2,6-Difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 503826-74-2)
  • Structure : Contains a 2,6-difluorophenyl substituent.
  • Impact of Fluorine Positioning : The ortho-fluorine atoms introduce steric hindrance and electronic effects, reducing solubility (predicted pKa = 6.77) compared to para-substituted analogs .
(5Z)-5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione (CAS 1312810-93-7)
  • Structure : Incorporates a 4-methylbenzyl group at position 3, enhancing lipophilicity.
  • Pharmacokinetic Implications : The methyl group may improve membrane permeability, as seen in TZD derivatives designed for CNS penetration .

Analogs with Antifungal and Anticancer Activity

L-173: (5Z)-5-[(4-Chlorophenyl)methylidene]-3-(2-{4-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperazin-1-yl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione
  • Activity : Exhibits broad-spectrum antifungal activity and moderate anticancer effects.
  • Solubility Profile : Thermodynamic solubility in buffer solutions (pH 1.2–7.4) was enhanced via cyclodextrin complexation, suggesting strategies for bioavailability improvement .
GDY: (5Z)-5-({4-[2-(Thiophen-2-yl)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione
  • PPARγ Binding : Adopts a U-shaped conformation in PPARγ ligand-binding domain (LBD), with H-bonding to Tyr473 critical for activation.
  • Comparison : The thiophen-2-yl ethoxy group in GDY confers higher binding affinity than simpler fluorinated analogs, underscoring the role of heterocyclic substituents .

PPARγ Agonists and Metabolic Activity

Leriglitazone (MIN-102)
  • Structure : A pioglitazone derivative with a pyridin-2-yl ethoxy group and hydroxymethyl side chain.
  • Therapeutic Advantage : Enhanced blood-brain barrier penetration due to balanced lipophilicity and polar surface area, relevant for neurodegenerative diseases .
Rosiglitazone-Related Compound (CAS 160596-25-8)
  • Structural Similarity: Shares the TZD core and methyl-pyridinylaminoethoxy substituent.
  • Regulatory Relevance : Identified as a process-related impurity, emphasizing the need for rigorous purity control in TZD-based therapeutics .

Structure-Activity Relationships (SAR)

Compound Substituent Key Activity Notable Property
Target Compound 2-(4-Fluorophenoxy)phenyl Hypothesized PPARγ/antifungal High steric bulk may limit solubility
5-(4-Fluorobenzylidene)-TZD 4-Fluorophenyl PPARγ modulation Improved solubility vs. ortho-substituted
L-173 4-Chlorophenyl + triazole-piperazine Antifungal, anticancer Cyclodextrin-enhanced solubility
GDY Thiophen-2-yl ethoxy PPARγ agonist (high affinity) Heterocyclic substituent enhances binding

Physicochemical and Pharmacokinetic Comparisons

  • Solubility : Fluorinated analogs with para-substitution (e.g., 4-fluorophenyl) generally exhibit better aqueous solubility than ortho-substituted derivatives (e.g., 2,6-difluorophenyl) .
  • Lipophilicity : Addition of alkyl groups (e.g., 4-methylbenzyl in CAS 1312810-93-7) increases logP values, favoring tissue penetration but risking metabolic instability .
  • Binding Affinity : Thiophene- or pyridine-containing substituents (GDY, leriglitazone) show superior PPARγ activation due to enhanced π-π stacking and H-bond interactions .

Biological Activity

(5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H14FNO3S
  • Molecular Weight : 349.76 g/mol

This compound features a thiazolidine ring with a fluorophenoxy substituent, which is significant for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for related thiazolidinones ranged from 6.25 to 12.5 µM against Staphylococcus epidermidis, indicating significant antibacterial potential .
  • The mechanism of action often involves inhibition of bacterial RNA polymerase, leading to reduced bacterial proliferation .

Antifungal Activity

Thiazolidine derivatives have also been tested for antifungal activity. In particular:

  • Compounds in this class have exhibited efficacy against Candida albicans biofilms, with studies reporting MIC values as low as 2.1 µM .
  • The antibiofilm activity is crucial as biofilms are notoriously resistant to conventional antifungal treatments.

Anticancer Properties

The anticancer potential of thiazolidines is an area of growing interest:

  • Some derivatives have been shown to induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins .
  • Research indicates that structural modifications can enhance their cytotoxic effects against specific cancer types.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Study on Antibiofilm Activity :
    • A study evaluated the antibiofilm activity of thiazolidinone derivatives against clinical isolates of Candida species. The results showed that certain compounds significantly reduced biofilm formation compared to controls .
  • Antimicrobial Spectrum Analysis :
    • Another investigation assessed the antimicrobial spectrum of various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the aryl group could optimize antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activities of thiazolidinones are closely linked to their chemical structure. Key factors influencing their efficacy include:

  • Substituent Variations : The presence of electron-withdrawing groups like fluorine enhances antibacterial potency.
  • Ring Modifications : Alterations in the thiazolidine ring can lead to improved bioactivity profiles against specific pathogens .

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